1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Description
1-({1-[(3-Fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and an azetidine ring at position 1. The azetidine is further functionalized with a 3-fluorophenylmethyl group. This structure combines a rigid four-membered azetidine ring with a fluorinated aromatic moiety, which may enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHDRULAKSXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 4-methylpyrazole moiety is classically synthesized via the reaction of hydrazine derivatives with 1,3-diketones. For example, acetylacetone (2,4-pentanedione) reacts with methylhydrazine to yield 1,4-dimethylpyrazole. However, regioselectivity challenges arise when unsymmetrical diketones are used. Source demonstrates that α,β-ethylenic ketones (e.g., 41 ) cyclize with phenylhydrazine in acetic acid and iodine to form 1,3,5-trisubstituted pyrazoles (e.g., 42 ) in 70% yield. Adjusting steric and electronic factors in the diketone precursor ensures selective formation of the 4-methyl regioisomer.
Table 1: Optimization of Pyrazole Formation
| Diketone | Hydrazine | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (4-Me:Other) |
|---|---|---|---|---|---|
| Acetylacetone | Methylhydrazine | None | 80 | 85 | >99:1 |
| Ethyl acetoacetate | Phenylhydrazine | I₂ | 110 | 70 | 85:15 |
| α,β-Ethylenic ketone | Methylhydrazine | Cu(OTf)₂ | 60 | 92 | 95:5 |
Data adapted from highlights the role of catalysts like copper triflate in enhancing regioselectivity and yield.
Functionalization of the Azetidine Moiety
Synthesis of 1-(3-Fluorobenzyl)azetidin-3-ylmethanol
Source outlines a five-step synthesis of Boc-protected azetidine-3-carboxylate, which serves as a precursor for further modification:
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Boc Protection : Commercial azetidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate.
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Reduction : The carboxylate is reduced to methanol using LiAlH₄.
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Alkylation : The tertiary alcohol is alkylated with 3-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF).
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Deprotection : Boc removal with HCl/dioxane yields 1-(3-fluorobenzyl)azetidin-3-ylmethanol.
Critical Note : Alkylation efficiency depends on the leaving group’s reactivity. Benzyl bromides provide higher yields (78–85%) compared to chlorides (50–60%).
Coupling Strategies: N-Alkylation of Pyrazole
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction enables coupling of the azetidine methanol derivative with the pyrazole nitrogen. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the reaction proceeds via an SN2 mechanism. Source reports successful N-alkylation of pyrazole-3-carboxylates with azetidine derivatives in 65–80% yield.
Equation :
Direct Alkylation with Halogenated Intermediates
An alternative approach involves converting the azetidine methanol to a mesylate (using MsCl) or bromide (PBr₃), followed by nucleophilic substitution with the pyrazole. Source demonstrates similar strategies for pyrazole functionalization, achieving 75–88% yields when using NaI/KI catalysts to enhance reactivity.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Mitsunobu | PPh₃, DEAD | THF | 0→25 | 78 | 98.5 |
| Direct Alkylation | Mesyl Chloride, K₂CO₃ | DMF | 60 | 82 | 99.2 |
| Catalyzed Alkylation | NaI, K₂CO₃ | Acetone | 50 | 88 | 99.6 |
Catalyzed alkylation (NaI/K₂CO₃) outperforms other methods in yield and purity, as seen in.
Purification and Isomer Control
The target compound may form regioisomers during pyrazole synthesis or coupling. Source emphasizes recrystallization from ethanol-water mixtures (35–65% ethanol) to remove isomers, achieving >99.5% purity. Similarly, Source advocates column chromatography with hexane/ethyl acetate (3:1) for isolating the desired regioisomer.
Scalability and Industrial Feasibility
Large-scale synthesis requires cost-effective reagents and minimal purification steps. Source’s patent highlights the use of inexpensive catalysts (NaI) and aqueous workup procedures to reduce waste. For example, cyclization at 50–120°C under reduced pressure minimizes side reactions, while recrystallization in ethanol-water ensures scalability .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any carbonyl groups present in the molecule.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antagonist or inhibitor in various biological pathways. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives of pyrazole have shown promise in targeting cancer cell lines, leading to apoptosis and reduced proliferation rates. This suggests that 1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole could be evaluated for similar effects.
Neurological Research
Research into neuroprotective agents has identified pyrazole derivatives as having potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their viability as treatments.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that pyrazole derivatives can reduce oxidative stress and inflammation in neuronal cells. The specific application of this compound in these contexts could provide insights into its efficacy as a neuroprotective agent.
Antimicrobial Activity
The exploration of novel antimicrobial agents is crucial due to the rise of antibiotic-resistant bacteria. Compounds similar to this compound have been screened for their antimicrobial properties, with some showing significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Screening for Antimicrobial Properties
A study evaluating various pyrazole derivatives revealed that certain modifications led to enhanced antibacterial activity. The incorporation of the azetidine ring may contribute to improved interaction with bacterial targets, warranting further investigation into this specific compound.
Mechanism of Action
The mechanism of action of 1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance these interactions by providing additional binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Azetidine Substitution: The target compound’s 3-fluorophenylmethyl group contrasts with simpler azetidine derivatives (e.g., 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride), which lack aromatic substitution. The fluorophenyl group may improve lipophilicity and target engagement compared to non-fluorinated analogues .
Heterocyclic Core :
- Selenazole-containing analogues (e.g., ) exhibit distinct electronic properties due to selenium’s polarizability, leading to strong UV absorption (314 nm) and fluorescence (375 nm), which are absent in the pyrazole-based target compound .
- Triazole derivatives () demonstrate cytotoxicity, suggesting that replacing pyrazole with triazole could alter biological activity significantly .
Biological Activity: The Schiff base-linked triazole in showed moderate cytotoxicity (IC₅₀ = 45.1 µM), indicating that fluorophenyl groups may contribute to anticancer activity. The commercial availability of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride highlights its utility as a building block, whereas the target compound’s specialized substitution may limit scalability .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for diarylpyrazoles (e.g., ), which employ Cu-catalyzed coupling reactions. However, the azetidine’s steric constraints could pose challenges in regioselective alkylation .
Physicochemical Properties
- Solubility: Methoxy or phenoxy substituents (as in ) improve aqueous solubility, whereas the target compound’s fluorophenyl group may reduce it .
- Electronic Effects : Fluorine’s electron-withdrawing nature could stabilize the azetidine ring, reducing susceptibility to metabolic oxidation .
Biological Activity
The compound 1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole , with CAS number 2548975-84-2 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₃ |
| Molecular Weight | 259.32 g/mol |
| CAS Number | 2548975-84-2 |
Structural Characteristics
The structure of the compound features an azetidine ring linked to a pyrazole moiety, with a 3-fluorophenyl group contributing to its unique properties. The presence of these functional groups is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including the compound . The pyrazole scaffold has been identified as a crucial element in the design of inhibitors targeting various protein kinases involved in cancer progression. For instance, compounds similar to This compound have shown efficacy against Akt isoforms, which play a pivotal role in tumor survival and growth .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : The pyrazole moiety facilitates the formation of hydrogen bonds with the hinge region of kinases, enhancing binding affinity and specificity .
- Induction of Apoptosis : Studies suggest that similar compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
Some derivatives of pyrazole compounds have demonstrated antibacterial properties. While specific data on the compound's antimicrobial efficacy is limited, related studies indicate that pyrazole derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli through various mechanisms, including disruption of bacterial cell wall synthesis .
Study 1: Inhibition of Akt Kinase
A high-throughput screening identified compounds with pyrazole scaffolds as potent inhibitors of Akt kinases. The study emphasized the importance of structural modifications in enhancing inhibitory potency against different isoforms .
Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival was highlighted as a mechanism for its anticancer activity .
Study 3: Antibacterial Screening
Research involving related pyrazole compounds showed significant antibacterial activity using the agar disc-diffusion method. Compounds were tested against multiple bacterial strains, indicating a potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key challenges include controlling regioselectivity during azetidine functionalization and minimizing side reactions from fluorophenyl groups. Optimizing solvent polarity (e.g., DMF or THF) and temperature (50–80°C) improves yield, as shown in analogous azetidine-pyrazole syntheses . Catalysts like Cu(I) salts enhance click chemistry steps for triazole or pyrazole ring formation .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns, particularly distinguishing azetidine and pyrazole protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves stereochemistry and packing interactions in crystalline forms . For purity, HPLC with UV detection is recommended, especially for fluorinated analogs .
Q. What physicochemical properties influence its reactivity and suitability for biological assays?
- Methodological Answer : The compound’s logP (predicted ~2.5–3.0) indicates moderate lipophilicity, favoring membrane permeability. Fluorine atoms enhance metabolic stability and binding to hydrophobic pockets in proteins. Solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro assays, while aqueous solubility limitations may require formulation with cyclodextrins .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact target binding affinity?
- Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies reveal that 3-fluorophenyl groups enhance selectivity for kinases or GPCRs due to electronegativity and steric fit. Replacing fluorine with methoxy groups reduces binding to hydrophobic pockets but may improve solubility. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations quantify these effects .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents) or target conformational states. Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) validate results. For example, fluorophore-labeled analogs enable fluorescence polarization assays to corroborate enzyme inhibition data .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Quantum mechanical (QM) calculations predict metabolic hotspots (e.g., azetidine N-oxidation). Molecular dynamics (MD) simulations assess stability in cytochrome P450 binding sites. ADMET predictors (e.g., SwissADME) optimize logP, polar surface area, and P-glycoprotein efflux ratios. In silico toxicity screening flags potential off-target effects .
Q. What experimental evidence supports the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. X-ray co-crystallography with the target enzyme (e.g., using SHELXL for refinement) identifies hydrogen bonds between the fluorophenyl group and catalytic residues. Isotopic labeling (e.g., ¹⁸O) tracks substrate turnover inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
